molecular formula C13H18INO2 B2673838 tert-butyl N-[(1R)-2-iodo-1-phenylethyl]carbamate CAS No. 161597-73-5

tert-butyl N-[(1R)-2-iodo-1-phenylethyl]carbamate

Cat. No. B2673838
CAS RN: 161597-73-5
M. Wt: 347.196
InChI Key: GEWOWDIUBPAXGN-NSHDSACASA-N
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Description

Synthesis Analysis

The synthesis of carbamates like “tert-butyl N-[(1R)-2-iodo-1-phenylethyl]carbamate” often involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . Subsequent Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate and trapping of the isocyanate derivative gives the carbamate .


Chemical Reactions Analysis

Carbamates like “tert-butyl N-[(1R)-2-iodo-1-phenylethyl]carbamate” are often used in palladium-catalyzed synthesis of N-Boc-protected anilines . They are also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like “tert-Butyl carbamate” have been analyzed. It is a solid with a molecular weight of 117.1463 . It is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .

Scientific Research Applications

Cyclizative Atmospheric CO2 Fixation

Tert-butyl hypoiodite (t-BuOI) has been utilized in the cyclizative atmospheric CO2 fixation by unsaturated amines such as allyl and propargyl amines under mild reaction conditions. This process efficiently leads to cyclic carbamates bearing a iodomethyl group, demonstrating the compound's role in environmental chemistry and potential applications in carbon capture technologies (Takeda et al., 2012).

Organic Synthesis Building Blocks

Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate, demonstrating their utility as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. These compounds serve as valuable building blocks in organic synthesis, illustrating the versatility of tert-butyl N-[(1R)-2-iodo-1-phenylethyl]carbamate derivatives (Guinchard et al., 2005).

Synthesis of Chiral Compounds

An efficient chiral inversion process involving tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate has been reported. This process, mediated by thionyl chloride, showcases the compound's role in the synthesis of chiral intermediates, offering significant advantages in terms of simplicity, cost efficiency, yield, and purification procedure (Li et al., 2015).

Environmental Analysis

The compound has been implicated in environmental analysis techniques, such as in the study of carbamate, phenylurea, and phenoxy acid herbicide residues by gas chromatography. This research highlights its relevance in developing methods for detecting and quantifying environmental pollutants (Crespo-Corral et al., 2008).

Crystallographic Studies

Crystallographic studies of tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate have contributed to understanding molecular structures and interactions, providing insights into the design of new materials and compounds (Baillargeon et al., 2017).

Safety and Hazards

Safety data for similar compounds like “tert-Butyl carbamate” suggest that they should be stored in cool, dry conditions in well-sealed containers . They should not be released into the environment . Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

tert-butyl N-[(1R)-2-iodo-1-phenylethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18INO2/c1-13(2,3)17-12(16)15-11(9-14)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,16)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWOWDIUBPAXGN-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CI)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CI)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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